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Compound of Interest

Compound Name: 2,5-Diethoxy-4-(p-tolylthio)aniline

CAS No.: 68400-48-6

Cat. No.: B1583709

Get Quote

The biological activity of a substituted aniline is primarily governed by the interplay of three key

physicochemical properties, which are modulated by the nature and position of substituents on

the aromatic ring. Understanding these principles is critical to rationally designing novel aniline

derivatives.

Electronic Effects: The electron density of the aniline amino group is a crucial determinant of

its basicity (pKa) and its ability to form hydrogen bonds with biological targets. Electron-

donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density

on the nitrogen, making the amine more basic.[5] Conversely, electron-withdrawing groups

(EWGs) such as nitro (-NO₂) or halogens (-Cl, -F) decrease the basicity.[5][6] This

modulation of basicity directly impacts the ionization state of the molecule at physiological

pH, influencing its solubility, membrane permeability, and binding affinity.

Lipophilicity: This property, often quantified as the octanol-water partition coefficient (logP),

dictates the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Aniline derivatives are generally not hydrophilic.[7] The addition of lipophilic substituents

(e.g., halogens, alkyl chains) typically enhances membrane permeability but can also

increase binding to plasma proteins and metabolic enzymes, potentially leading to lower
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bioavailability or faster clearance. Quantitative Structure-Activity Relationship (QSAR)

studies frequently use descriptors related to lipophilicity to predict biological activity.[7]

Steric Effects: The size and three-dimensional arrangement of substituents can create steric

hindrance, which may either promote or inhibit binding to a target protein. A bulky substituent

might prevent a molecule from fitting into a narrow active site, while in other cases, it could

promote a more favorable binding conformation.[8][9] The position of the substituent (ortho,

meta, or para) is therefore as important as its chemical nature.
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Caption: Core physicochemical factors influencing aniline SAR.

Comparative Biological Activity of Substituted
Anilines
The following sections compare the performance of various substituted anilines in different

therapeutic contexts, with quantitative data summarized for clarity.

Antimicrobial Activity
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Aniline derivatives have shown significant promise as antimicrobial agents. The addition of

specific substituents, particularly halogens, has been a successful strategy to enhance their

potency.[10]

A study on halogenated anilines against uropathogenic E. coli (UPEC) and ESKAPE pathogens

revealed that both the position and nature of the halogen substituent are critical.[10] For

example, 3,5-dibromoaniline demonstrated a lower Minimum Inhibitory Concentration (MIC)

than 4-bromo-3-chloroaniline.[10] Further research into trifluoro-anilines against Vibrio species

showed that compounds like 2-iodo-4-trifluoromethylaniline (ITFMA) were highly effective,

exhibiting bactericidal activity and inhibiting biofilm formation.[11]

In a different class, anilides of carboxylic and sulfonic acids have demonstrated activity

primarily against Gram-positive bacteria.[12] A key finding was that the length of the acyl side

chain significantly impacted activity, with the highest potency observed for C7-C9 chains.[12]

Furthermore, substitutions on the aniline ring, such as a 5-nitro group combined with a 2-

hydroxy group, led to a compound that was bactericidal at just 1 ppm.[12]
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Compound/De
rivative Class

Substituents
Target
Organism(s)

Key Activity
Metric

Reference

Halogenated

Anilines

3,5-

dibromoaniline
3,5-di-Br

Uropathogenic E.

coli
MIC: 100 µg/mL [10]

4-bromo-3-

chloroaniline
4-Br, 3-Cl

Uropathogenic E.

coli
MIC: 200 µg/mL [10]

2-iodo-4-

trifluoromethylani

line

2-I, 4-CF₃

Vibrio

parahaemolyticu

s

MIC: 50 µg/mL [11]

4-amino-3-

chloro-5-

nitrobenzotrifluori

de

3-Cl, 4-NH₂, 5-

NO₂, 1-CF₃

Vibrio

parahaemolyticu

s

MIC: 100 µg/mL [11]

Anilides

2-hydroxy-5-

nitroanilide of α-

methylenedecan

oic acid

2-OH, 5-NO₂ on

aniline; C10 acyl

chain

Bacillus cereus,

S. aureus

Bactericidal at 1

ppm
[12]

Anticonvulsant Activity
The aniline scaffold is present in several anticonvulsant agents. SAR studies have been crucial

in optimizing efficacy while minimizing neurotoxicity.

In one study, a series of isatin-based derivatives were synthesized and tested in maximal

electroshock seizure (MES) and pentylenetetrazole (PTZ) models.[13] The position of a

methoxy substituent on the terminal aniline ring had a profound effect on activity. All

methoxylated derivatives showed significant activity in the MES model, but while the 2-OCH₃

and 4-OCH₃ analogs were also potent against PTZ-induced seizures, the 3-OCH₃ derivative

was not.[13]
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Another study focused on N-phenylacetamide derivatives, comparing compounds with a 3-

chloro versus a 3-(trifluoromethyl) substituent on the anilide moiety.[14] The results clearly

indicated that the 3-(trifluoromethyl)anilides possessed considerably higher anticonvulsant

protection in the MES test, highlighting the positive impact of this specific electron-withdrawing

group in this scaffold.[14]

Compound
Series

Key
Substituents
Compared

Seizure Model Result Reference

Isatin Derivatives

2-OCH₃, 3-

OCH₃, 4-OCH₃

on aniline ring

MES

All showed

significant

activity.

[13]

2-OCH₃, 3-

OCH₃, 4-OCH₃

on aniline ring

PTZ

2-OCH₃ and 4-

OCH₃ were

potent; 3-OCH₃

was inactive.

[13]

N-

phenylacetamide

s

3-Cl vs. 3-CF₃ on

anilide ring
MES

3-CF₃ derivatives

showed

considerably

higher protection.

[14]

N-(3-

chlorophenyl)-2-

morpholino-

acetamide

MES
Active at 100

mg/kg.
[14]

Anticancer Activity
Aniline derivatives are central to the development of modern targeted cancer therapies,

particularly kinase inhibitors.

A series of 6-alkynyl-4-anilinoquinazolines were evaluated as epidermal growth factor receptor

(EGFR) inhibitors.[15] The study demonstrated that a 6-hydroxypropynyl substituent resulted in

a highly potent inhibitor with an IC₅₀ of 14 nM, showing how a relatively small modification can

dramatically enhance activity.[15]
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In the search for dual Mer/c-Met kinase inhibitors, a series of 2-substituted aniline pyrimidine

derivatives were synthesized.[16] The nature of the aniline substituent was pivotal. For

instance, incorporating a specific aniline derivative led to a compound with an IC₅₀ of 8.1 nM

against Mer kinase.[16][17]

Compound
Series

Target
Key
Substituent for
High Potency

Activity Metric Reference

4-

Anilinoquinazolin

es

EGFR Kinase
6-

hydroxypropynyl
IC₅₀ = 14 nM [15]

2-Aniline

Pyrimidines
Mer Kinase

Specific

substituted

anilines

IC₅₀ = 8.1 nM [16][17]

9-

Anilinoacridines

Antitumor (L1210

leukemia)

Electron-

releasing

substituents

QSAR showed

importance of

negative

Hammett

parameter (σ+)

[8]

Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing

the activity of novel aniline derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a crucial first step in

evaluating the toxic potential of a compound.[18][19] It measures the metabolic activity of

mitochondrial dehydrogenases in living cells.[18]

Workflow Diagram: MTT Assay
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MTT Assay Protocol

1. Seed Cells
(e.g., 1x10⁴ cells/well in 96-well plate)

2. Incubate for 24h
(Allow attachment)

3. Compound Treatment
(Serial dilutions of anilines)

4. Incubate for 24-72h

5. Add MTT Reagent
(10 µL of 5 mg/mL solution)

6. Incubate for 2-4h
(Formazan crystal formation)

7. Solubilize Formazan
(Add 100 µL solubilization buffer)

8. Measure Absorbance
(570 nm using plate reader)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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